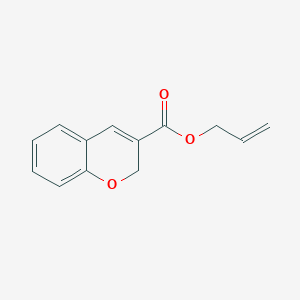
Allyl 2h-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 2H-chromene-3-carboxylate is a compound belonging to the chromene family, which are oxygen-containing heterocycles Chromenes are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2H-chromene-3-carboxylate typically involves the reaction of 2H-chromene-3-carboxylic acid with allyl alcohol in the presence of a catalyst. One common method involves using a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF) under nitrogen atmosphere . The reaction is carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Allyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromene-3-carboxylate derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: this compound can participate in substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various chromene derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry.
Applications De Recherche Scientifique
Allyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of Allyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signal transduction pathways. These interactions result in the observed biological effects, such as antioxidant and antimicrobial activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: A well-known chromene derivative with anticoagulant properties.
2H-chromene-3-carboxylic acid: The parent compound of Allyl 2H-chromene-3-carboxylate.
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid: Another chromene derivative with potential biological activities.
Uniqueness
This compound is unique due to its specific allyl group, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H12O3 |
|---|---|
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
prop-2-enyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C13H12O3/c1-2-7-15-13(14)11-8-10-5-3-4-6-12(10)16-9-11/h2-6,8H,1,7,9H2 |
Clé InChI |
UUTLHVGSTQWKQF-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C1=CC2=CC=CC=C2OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


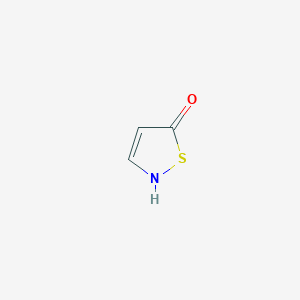

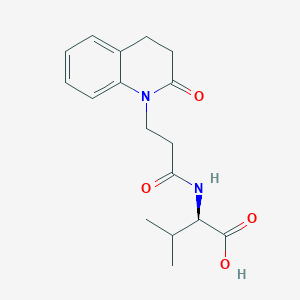
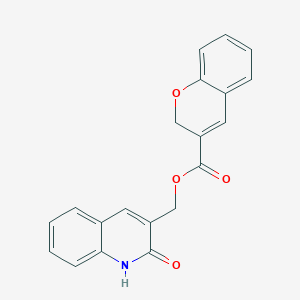
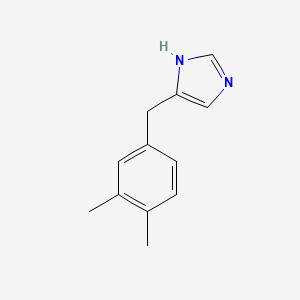
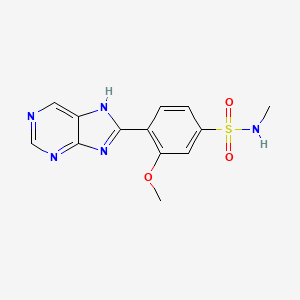
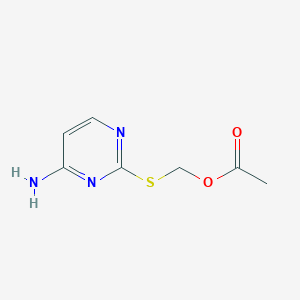



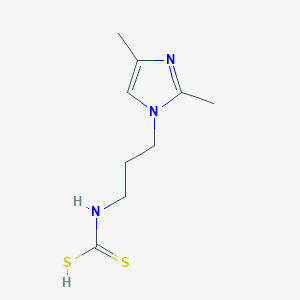
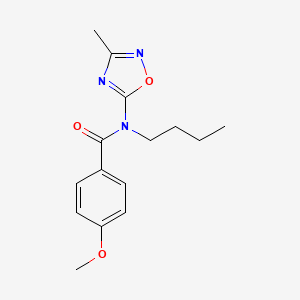

![Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12927250.png)
